molecular formula C12H14N2O6 B153038 tert-Butyl (4-nitrobenzoyl)oxycarbamate CAS No. 35657-41-1

tert-Butyl (4-nitrobenzoyl)oxycarbamate

Cat. No. B153038
CAS RN: 35657-41-1
M. Wt: 282.25 g/mol
InChI Key: OUSVXMMZACDPPH-UHFFFAOYSA-N
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Description

Tert-Butyl (4-nitrobenzoyl)oxycarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used in organic synthesis due to their protective group properties and versatility in various chemical reactions. The tert-butyl group is known for its ability to protect functional groups during synthesis and can be easily removed when no longer needed.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds involves various reagents and catalysts. For instance, tert-butyl nitrite (TBN) has been reported as a multitask reagent for the synthesis of N-nitrosoamide from N-alkyl amides and for the hydrolysis of N-methoxyamides to carboxylic acids . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to tert-butyl carbamates, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the versatility of tert-butyl-based reagents in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to an oxygen atom, which is part of the carbamate functional group. The structural elucidation of related compounds, such as 4-tert-butylbenzohydrazone and its metal complexes, has been achieved using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR8. These techniques are crucial for confirming the molecular structure and understanding the coordination of ligands to metal ions.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as a catalyst for the oxidative dehydrogenation of hydrazobenzenes to produce azobenzenes , and as an oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines . Moreover, the vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate, followed by a Diels–Alder reaction, demonstrates the reactivity of tert-butyl carbamates in forming cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and affects the reactivity of the compound. The synthesis of tert-butyl-hydroxylated compounds, such as di-tert-butyl-4-hydroxybenzaldehyde, showcases the impact of the tert-butyl group on the oxidation reactions and the overall yield of the synthesis process . The reactivity of tert-butyl-substituted carbazoles further illustrates the influence of the tert-butyl group on the chemical behavior of these compounds .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • A compound, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, related to tert-Butyl (4-nitrobenzoyl)oxycarbamate was synthesized and characterized using various spectroscopic techniques. Its structural and conformational properties were investigated through single-crystal X-ray diffraction and vibrational spectra, revealing a hexameric chain structure extended along a specific direction, primarily influenced by the rotation of tert-butyl groups around C-N bonds (Gholivand et al., 2009).

2. Formation of Supramolecular Self-assemblies

  • Novel p-tert-butylthiacalix[4]arenes, including derivatives of tert-butyl (4-nitrobenzoyl)oxycarbamate, have been synthesized and used to form supramolecular nanosized particles. These particles exhibited the ability to form cascade or commutative three-component supramolecular systems, showing potential for metal cation and dicarboxylic acid recognition (Yushkova et al., 2012).

3. Involvement in Organic Synthesis

  • tert-Butyl (4-nitrobenzoyl)oxycarbamate related compounds have been involved in various organic synthesis processes. For instance, tert-Butyl perbenzoate was used as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions. Additionally, tert-Butyl nitrite (TBN), a closely related compound, has been recognized as a versatile reagent in organic transformations, including nitrosation, oximation, oxidation, and more (Liu & Hii, 2011), (Li & Jia, 2017).

4. Catalysis and Chemical Transformations

  • The compound has been a part of studies involving catalysis and chemical transformations. For instance, vanadium-catalyzed oxidation of tert-butyl N-hydroxycarbamate to tert-butyl nitrosoformate was achieved, providing access to functionalized 3,6-dihydro-2H-1,2-oxazines. This indicates its role in facilitating or undergoing chemical transformations, contributing to the synthesis of complex organic compounds (Hoshino, Suzuki, & Honda, 2012).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302. The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)19-11(16)13-20-10(15)8-4-6-9(7-5-8)14(17)18/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSVXMMZACDPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307436
Record name tert-Butyl (4-nitrobenzoyl)oxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-nitrobenzoyl)oxycarbamate

CAS RN

35657-41-1
Record name 35657-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (4-nitrobenzoyl)oxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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